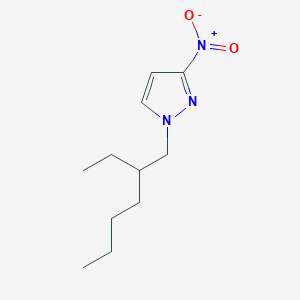

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-ethylhexyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)9-13-8-7-11(12-13)14(15)16/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEMCWKPMYCDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole typically involves the nitration of 1-(2-Ethylhexyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid decomposition. The reaction is exothermic and requires careful monitoring to ensure safety and high yield.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher efficiency and safety. The use of capillary microreactors has been explored to enhance the nitration process by providing better heat dissipation and minimizing the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 1-(2-Ethylhexyl)-3-amino-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-nitropyrazole derivatives, including 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, demonstrating effectiveness in controlling bacterial infections. For instance, studies have shown that certain derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole | E. coli | 12.5 µg/mL |

| 3-Nitropyrazole | S. aureus | 6.25 µg/mL |

| 3-Nitro-4-pyrazole | Bacillus subtilis | 25 µg/mL |

Antiparasitic Activity

The compound has also shown potential in treating parasitic infections. In animal studies, it was effective against Trypanosoma cruzi, the causative agent of Chagas disease, with significant reductions in parasite load observed in treated groups compared to controls .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have been reported to inhibit the proliferation of various cancer cell lines, including lung and breast cancers. The mechanisms involve targeting key proteins associated with cancer progression, such as topoisomerase II and EGFR .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole | MDA-MB-231 (Breast) | 8.79 ± 0.96 |

| Pyrazole Derivative A | HepG2 (Liver) | 12.00 ± 0.56 |

| Pyrazole Derivative B | A549 (Lung) | 7.50 ± 0.75 |

Herbicidal Activity

The herbicidal properties of pyrazoles are notable, particularly their ability to control unwanted plant species effectively at low application rates. Studies have demonstrated that formulations containing pyrazoles can reduce weed populations significantly without harming crop yields .

Table 3: Herbicidal Efficacy of Pyrazole Compounds

| Compound Name | Target Weed | Application Rate (lb/acre) |

|---|---|---|

| 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole | Large Crabgrass | 1 |

| Pyrazole Herbicide C | Dandelion | 0.5 |

Clinical Trials

In clinical settings, several trials have been conducted to evaluate the safety and efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains. One notable study involved administering a specific derivative to patients with chronic bacterial infections, resulting in improved outcomes compared to standard treatments.

Veterinary Applications

In veterinary medicine, the use of pyrazoles has been explored for controlling diseases in livestock caused by bacterial and protozoal infections. A case study involving poultry indicated that administering a pyrazole derivative in feed significantly reduced mortality rates associated with Histomonas meleagridis, a protozoan responsible for blackhead disease .

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The 2-ethylhexyl group significantly increases lipophilicity compared to fluorobenzyl or cyclohexylmethyl substituents, as seen in di-(2-ethylhexyl) adipate and phthalate derivatives used as plasticizers . This property may enhance solubility in non-polar solvents or polymeric matrices.

- Electronic Effects : Fluorine in 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole increases electron-withdrawing effects at the 1-position, which could modulate the nitro group’s reactivity in subsequent transformations .

Spectroscopic and Analytical Data

- NMR Trends : Fluorinated analogs (e.g., 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole) exhibit distinct ¹⁹F-NMR shifts (δ ~ -115 ppm) and deshielded ¹H-NMR signals for aromatic protons, whereas 2-ethylhexyl substituents would show complex splitting in aliphatic regions .

- Elemental Analysis : All compounds in show <1% deviation between calculated and observed C/H/N content, suggesting high purity achievable for nitro-pyrazoles .

Biological Activity

Overview

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, a compound with the CAS number 1240578-69-1, is part of the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole features a pyrazole ring with a nitro group at the 3-position and an ethylhexyl substituent at the 1-position. This unique combination of functional groups contributes to its biological properties.

Biological Activities

Research has indicated that pyrazole derivatives possess a broad spectrum of biological activities, including:

- Antimicrobial Activity : Pyrazoles have been evaluated for their effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Certain pyrazoles exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antioxidant Activity : The compound may also demonstrate antioxidant effects, protecting cells from oxidative stress.

The biological activity of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to enzyme inhibition.

- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of pyrazole derivatives, including 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole:

- Antimicrobial Evaluation :

-

Anticancer Activity :

- In vitro studies demonstrated that this compound could reduce cell viability in cancer cell lines by inducing apoptosis. The mechanism involved caspase activation and disruption of mitochondrial membrane potential.

- Anti-inflammatory Effects :

Comparative Analysis

To better understand the uniqueness of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, it is essential to compare it with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole | Antimicrobial, anticancer | Enzyme inhibition, receptor binding |

| 1-(3-Chloro-2-fluorophenyl)-4-nitro-1H-pyrazole | Anticancer, anti-inflammatory | Similar mechanisms but different substituents |

| Celecoxib (a known pyrazole) | Anti-inflammatory | COX inhibition |

Q & A

Q. What are the common synthetic strategies for preparing 1-(2-ethylhexyl)-3-nitro-1H-pyrazole, and how are intermediates validated?

Synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include:

- Pyrazole ring formation : Using hydrazine derivatives and diketones or enones under reflux conditions .

- N-alkylation : Introducing the 2-ethylhexyl group via nucleophilic substitution or Mitsunobu reactions, optimized with polar aprotic solvents (e.g., DMF) .

- Nitration : Controlled nitration at the 3-position using nitric acid/sulfuric acid mixtures, monitored by TLC . Validation : Intermediates are confirmed via -NMR (e.g., ethylhexyl proton signals at δ 0.8–1.6 ppm) and IR (nitro group stretching at ~1520 cm) .

Q. How do electron-withdrawing (nitro) and electron-donating (alkyl) substituents influence the compound’s reactivity?

- The nitro group at position 3 increases electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .

- The 2-ethylhexyl chain enhances lipophilicity, affecting solubility in organic solvents and biological membrane permeability .

- Combined effects are studied via Hammett constants and computational electrostatic potential maps .

Q. What spectroscopic methods are critical for structural elucidation, and what are their limitations?

- NMR : - and -NMR identify substituent positions but may struggle with overlapping signals in crowded regions (e.g., ethylhexyl protons) .

- IR : Confirms nitro groups but cannot distinguish between positional isomers.

- Mass Spectrometry : HRMS validates molecular weight but requires pure samples to avoid fragmentation ambiguities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Retrosynthetic Analysis : Tools like ICSynth (or similar software) identify viable pathways by breaking bonds and prioritizing commercially available precursors .

- Reaction Simulation : Density Functional Theory (DFT) predicts regioselectivity in nitration/alkylation steps, reducing trial-and-error experimentation .

- Solvent Optimization : COSMO-RS models screen solvents for improved yield and purity .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

- Case Example : If NMR suggests a nitro group at position 3, but bioactivity contradicts expectations (e.g., lower antimicrobial activity than analogs), consider:

- X-ray Crystallography : Confirm absolute configuration and crystal packing effects .

- Metabolite Analysis : Use LC-MS to detect in situ degradation or unexpected metabolites .

- QSAR Modeling : Compare substituent effects across analogs to identify outliers in activity trends .

Q. What methodologies elucidate the impact of the 2-ethylhexyl group on biological activity?

- Comparative Studies : Synthesize analogs with shorter alkyl chains (e.g., methyl, butyl) and compare logP values and IC in cytotoxicity assays .

- Membrane Interaction Assays : Use fluorescence anisotropy to measure compound insertion into lipid bilayers .

- Proteomics : Identify protein targets via affinity chromatography coupled with MS/MS, highlighting hydrophobic binding pockets influenced by the ethylhexyl group .

Q. What are the challenges in scaling up lab-scale synthesis, and how can they be mitigated?

- Purification Issues : Column chromatography is impractical for large batches; switch to recrystallization (solvent screening via DSC/TGA) or continuous flow systems .

- Exothermic Nitration : Use adiabatic calorimetry to assess thermal risks and implement controlled addition protocols .

- Byproduct Management : Employ PAT (Process Analytical Technology) tools like inline IR to monitor reaction progression in real time .

Methodological Resources

- Spectral Databases : EPA DSSTox and ECHA for referencing NMR/IR data .

- Software : Gaussian (DFT), AutoDock (molecular docking), and KNIME (data workflow management) .

- Safety Protocols : ECHA guidelines for handling nitro compounds, including PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.